molecular formula C10H9N3O2 B14073926 (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid

(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid

Cat. No.: B14073926
M. Wt: 203.20 g/mol
InChI Key: UVCRCGNZFKNHHR-UHFFFAOYSA-N
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Description

(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves the formation of the benzimidazole core followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent reactions introduce the amino group and the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole

Uniqueness

(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can impart different chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(4-amino-1H-benzimidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H9N3O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,11H2,(H,12,13)(H,14,15)

InChI Key

UVCRCGNZFKNHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C=CC(=O)O)N)N=CN2

Origin of Product

United States

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